N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide
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Overview
Description
N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide is a complex organic compound featuring a sulfonamide group and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The process can be summarized as follows:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-dimethylbenzenesulfonyl chloride and 6-mercaptopyridazine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The reaction mixture is typically heated to facilitate the formation of the sulfonamide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential medicinal properties can be explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The pyridazine ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used to treat bacterial infections.
Sulfadiazine: Another sulfonamide antibiotic with a broad spectrum of activity.
Uniqueness: N,2-dimethyl-5-(6-sulfanylpyridazin-3-yl)benzenesulfonamide is unique due to the presence of both a sulfonamide group and a pyridazine ring. This combination can confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N,2-dimethyl-5-(6-sulfanylidene-1H-pyridazin-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-8-3-4-9(7-11(8)19(16,17)13-2)10-5-6-12(18)15-14-10/h3-7,13H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBFMUOINOQZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=S)C=C2)S(=O)(=O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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